molecular formula C11H10BrN B1266935 4-Bromo-2-methylnaphthalen-1-amine CAS No. 37113-08-9

4-Bromo-2-methylnaphthalen-1-amine

Cat. No.: B1266935
CAS No.: 37113-08-9
M. Wt: 236.11 g/mol
InChI Key: NXEWBYGPFNJONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methylnaphthalen-1-amine is an organic compound with the molecular formula C11H10BrN and a molecular weight of 236.11 g/mol . It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 4th position and a methyl group at the 2nd position, along with an amine group at the 1st position. This compound is typically found in powder form and is used in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylnaphthalen-1-amine typically involves the bromination of 2-methyl-1-naphthylamine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in tetrahydrofuran (THF) at a temperature range of 0 to 20°C for approximately 4 hours . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylnaphthalen-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amine group can be reduced to form corresponding amines or amides.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted naphthalenes can be formed.

    Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the methyl group.

    Reduction Products: Amines or amides derived from the reduction of the amine group.

Scientific Research Applications

4-Bromo-2-methylnaphthalen-1-amine is widely used in scientific research due to its versatile nature. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylnaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-naphthylamine: Similar structure but with the bromine atom at the 2nd position.

    4-Methyl-1-naphthylamine: Similar structure but with a methyl group instead of a bromine atom.

    1-Bromo-2-methylnaphthalene: Similar structure but without the amine group.

Uniqueness

4-Bromo-2-methylnaphthalen-1-amine is unique due to the specific combination of functional groups (bromine, methyl, and amine) on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-bromo-2-methylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEWBYGPFNJONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294665
Record name 4-bromo-2-methylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37113-08-9
Record name NSC97610
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromo-2-methylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methylnaphthalen-1-amine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methylnaphthalen-1-amine
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-methylnaphthalen-1-amine
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-methylnaphthalen-1-amine
Reactant of Route 5
4-Bromo-2-methylnaphthalen-1-amine
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-methylnaphthalen-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.